

An In-depth Technical Guide to GSK1016790A: A Potent TRPV4 Channel Agonist

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Formyl-2-methylbenzoic acid

Cat. No.: B2925241

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A Note on Chemical Identification: The CAS number provided in the query, 503470-23-3, corresponds to the chemical compound **4-Formyl-2-methylbenzoic acid**^{[1][2][3][4]}, a building block in organic synthesis. However, the detailed requirements for an in-depth technical guide on its properties, mechanism of action, and applications in research strongly indicate an interest in the well-characterized pharmacological tool, GSK1016790A. The correct CAS number for GSK1016790A is 942206-85-1^{[5][6][7][8]}. This guide will focus on the extensive properties and applications of GSK1016790A to align with the scientific intent of the request.

Introduction: Unveiling the Potential of a Selective TRPV4 Agonist

GSK1016790A has emerged as a cornerstone pharmacological tool for researchers investigating the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.^[9] As a potent and highly selective agonist, it provides a reliable method for activating TRPV4 channels to explore their diverse physiological and pathophysiological roles.^{[6][10]} TRPV4 is a non-selective cation channel, permeable to Ca^{2+} , and is implicated in a wide array of functions, including mechanosensation, osmoregulation, temperature sensing, and vascular tone regulation.^{[11][12][13]} This guide offers a comprehensive overview of GSK1016790A, from its fundamental properties to detailed experimental protocols, designed for researchers in drug development and life sciences.

Core Properties of GSK1016790A

A solid understanding of the physicochemical properties of GSK1016790A is paramount for its effective use in experimental settings. This compound is a crystalline solid and should be handled with appropriate laboratory precautions.[\[5\]](#)

Property	Data	Source(s)
IUPAC Name	N-[(1S)-1-[[4-[(2S)-2-[[[(2,4-dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]-benzo[b]thiophene-2-carboxamide	[5]
Synonyms	GSK101	[5] [8]
CAS Number	942206-85-1	[5] [6] [7] [8]
Molecular Formula	C ₂₈ H ₃₂ Cl ₂ N ₄ O ₆ S ₂	[5] [7] [8] [14]
Molecular Weight	655.61 g/mol	[5] [7] [8] [14]
Appearance	White to off-white solid	[15]
Purity	≥98% (HPLC)	[5] [15]
Storage	Store powder at -20°C for up to 3-4 years. Store solutions in solvent at -80°C for up to 1 year.	[5] [7] [8] [14]

Solubility Profile

Proper solubilization is critical for experimental success. GSK1016790A is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[\[5\]](#) For most in vitro cell-based assays, a concentrated stock solution in anhydrous DMSO is recommended.[\[5\]](#)[\[14\]](#)

Solvent	Solubility	Recommendations	Source(s)
DMSO	≥ 15-100 mg/mL (approx. 23-152 mM)	Prepare fresh stock solutions. Moisture can reduce solubility.	[5] [7] [8] [14]
Ethanol	~10-58 mg/mL (approx. 15-88 mM)	Sonication may be required to aid dissolution.	[5] [7]
Dimethyl Formamide (DMF)	~15 mg/mL	Purge with an inert gas.	[5]
Aqueous Buffers	Sparingly soluble (<1 mg/mL)	For aqueous solutions, first dissolve in DMSO, then dilute with buffer. Do not store for more than one day.	[5] [7]

Mechanism of Action and Signaling Pathways

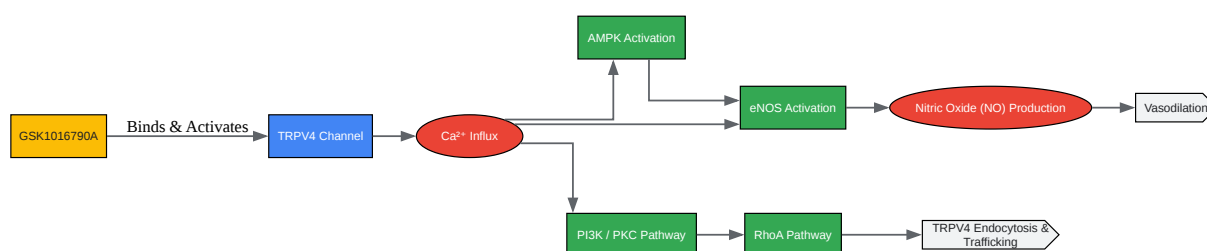
GSK1016790A functions as a potent and selective agonist of the TRPV4 ion channel.[\[6\]](#)[\[16\]](#)[\[17\]](#) Its binding to the channel induces a conformational change, leading to channel opening and a subsequent influx of cations, most notably Ca^{2+} .[\[6\]](#)[\[7\]](#)[\[14\]](#) This influx of calcium acts as a crucial second messenger, initiating a cascade of downstream signaling events.

The activation of TRPV4 by GSK1016790A has been demonstrated across numerous cell types, including human embryonic kidney (HEK) cells engineered to express TRPV4, endothelial cells, and smooth muscle cells.[\[7\]](#)[\[9\]](#)[\[14\]](#) The potency of GSK1016790A is noteworthy, with EC_{50} values in the low nanomolar range, making it significantly more potent than older agonists like 4 α -Phorbol 12,13-didecanoate (4 α -PDD).[\[9\]](#)[\[14\]](#)[\[18\]](#)[\[19\]](#)

Key Signaling Cascades Activated by GSK1016790A

The initial Ca^{2+} influx triggers several critical signaling pathways:

- Endothelial Nitric Oxide Synthase (eNOS) Activation: In endothelial cells, the rise in intracellular Ca^{2+} stimulates the phosphorylation and activation of eNOS.[11][12] This leads to the production of nitric oxide (NO), a key signaling molecule involved in vasodilation.
- AMP-Activated Protein Kinase (AMPK) Pathway: GSK1016790A has been shown to induce the phosphorylation of AMPK, a central regulator of cellular energy homeostasis, which can also contribute to eNOS activation.[11][12]
- PI3K/PKC and RhoA Signaling: The trafficking and membrane expression of the TRPV4 channel itself are regulated by GSK1016790A stimulation. This process involves the PI3K, PKC, and RhoA signaling pathways, which control the endocytosis and recycling of the channel.[13][16][17]



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Figure 1: Simplified signaling pathway of GSK1016790A-mediated TRPV4 activation.

Experimental Applications and Protocols

In Vitro Studies

GSK1016790A is extensively used in cell-based assays to probe TRPV4 function. A primary application is measuring intracellular calcium changes following channel activation.

Table: In Vitro Potency of GSK1016790A

Cell Type	Assay	EC ₅₀ Value	Source(s)
Human TRPV4-expressing HEK cells	Ca ²⁺ Influx	2.1 nM	[6] [7] [14] [18]
Mouse TRPV4-expressing HEK cells	Ca ²⁺ Influx	18 nM	[6] [7] [14] [18]
HeLa-TRPV4 cells	Ca ²⁺ Influx	3.3 nM	[9] [20]
Choroid Plexus Epithelial Cells	Ca ²⁺ Influx	34 nM	[7] [14]
Primary Human Endothelial Cells	Ca ²⁺ Event Frequency	26.9 nM	[21]
HEK293 cells (cytoplasmic aggregation)	BRET Assay	31 nM	[16] [17]

Protocol: In Vitro Calcium Influx Assay using Fura-2 AM

This protocol describes a standard method for measuring GSK1016790A-induced calcium influx in adherent cells (e.g., HEK293-TRPV4 or HUVECs).

Objective: To quantify the dose-dependent increase in intracellular calcium ([Ca²⁺]_i) following stimulation with GSK1016790A.

Materials:

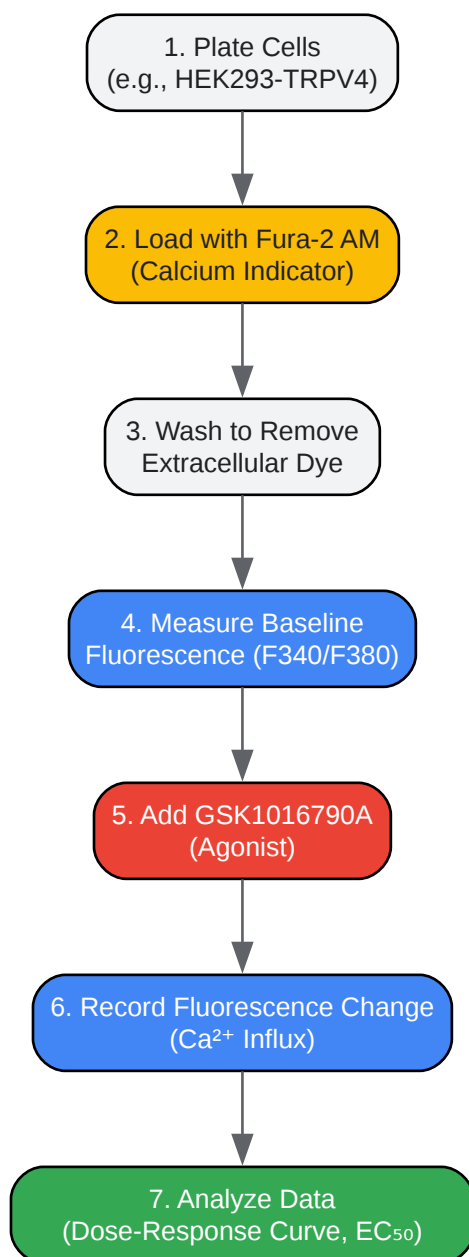
- Cells expressing TRPV4 channels
- Cell culture medium
- Hanks' Balanced Salt Solution (HBSS) with 2mM CaCl₂
- Fura-2 AM fluorescent dye
- Pluronic F-127

- GSK1016790A stock solution (e.g., 10 mM in anhydrous DMSO)
- TRPV4 antagonist (e.g., HC-067047) for control experiments
- Fluorescence microplate reader or microscope capable of ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

- Cell Plating: Seed cells onto a 96-well, black-walled, clear-bottom plate at a density that ensures a confluent monolayer on the day of the experiment. Culture overnight.
- Dye Loading:
 - Prepare a Fura-2 AM loading solution. For example, mix 1 μ L of 1 mM Fura-2 AM with 1 μ L of 20% Pluronic F-127 in 1 mL of HBSS.
 - Aspirate the culture medium from the cells and wash once with HBSS.
 - Add 100 μ L of the Fura-2 AM loading solution to each well.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.
- Washing: Aspirate the loading solution and wash the cells twice with HBSS to remove extracellular dye. Add 100 μ L of HBSS to each well.
- Baseline Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence ratio (F340/F380) for 2-5 minutes to establish a stable baseline.^[9]
- Compound Addition:
 - Prepare serial dilutions of GSK1016790A in HBSS from the DMSO stock. Ensure the final DMSO concentration is $\leq 0.1\%$ to avoid solvent effects.
 - Add the desired concentration of GSK1016790A to the wells.
- Data Acquisition: Immediately after compound addition, continuously record the fluorescence ratio for 10-30 minutes. A rapid increase in the F340/F380 ratio indicates Ca^{2+} influx.^[9]

- Data Analysis:
 - Calculate the change in fluorescence ratio (ΔR) from baseline for each well.
 - Plot the peak ΔR against the log concentration of GSK1016790A.
 - Fit the data to a sigmoidal dose-response curve to determine the EC_{50} value.[\[9\]](#)[\[20\]](#)



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Figure 2: Workflow for an in vitro calcium influx assay using GSK1016790A.

In Vivo Studies

GSK1016790A is a valuable tool for investigating the systemic and organ-specific roles of TRPV4 in living organisms. It has been used in various animal models, primarily rodents, to study cardiovascular function, vascular permeability, and neurological conditions.[14][22]

Key In Vivo Effects:

- **Cardiovascular:** Intravenous administration can cause marked decreases in systemic and pulmonary vascular resistance, leading to vasodilation.[14][22] However, systemic activation can also lead to endothelial failure and circulatory collapse at higher doses.[14][22]
- **Neurological:** In a mouse model of intracerebral hemorrhage, administration of GSK1016790A was shown to attenuate neurological and motor deficits.
- **Anti-inflammatory:** The compound can inhibit monocyte adhesion to endothelial cells and has been shown to reduce atherosclerotic plaque formation in ApoE deficient mice.[11][12]

Table: Examples of In Vivo Dosing and Effects

Animal Model	Administration	Dosage	Observed Effect	Source(s)
Sprague-Dawley Rats	Intravenous (i.v.)	2-12 µg/kg	Dose-dependent decrease in systemic vascular resistance; vasodilation.	[14][22]
Mice	Intraperitoneal (i.p.)	0.001-0.1 mg/kg	Inhibitory effect on whole gut transit time.	[6]
ApoE Deficient Mice	Oral Gavage	0.05 mg/kg/day	Reduced atherosclerotic plaque formation.	[11]
ICH Model Mice	Intraperitoneal (i.p.)	0.1 mg/kg	Attenuated neurological and motor deficits.	

Protocol: In Vivo Assessment of Cardiovascular Effects in Rats

Objective: To measure the hemodynamic response to intravenous administration of GSK1016790A.

Materials:

- Anesthetized, ventilated Sprague-Dawley rats
- Catheters for arterial and venous access
- Pressure transducers and data acquisition system (e.g., Biopac)
- GSK1016790A
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[7]

Procedure:

- **Animal Preparation:** Anesthetize the rat and insert catheters into the femoral artery (for blood pressure monitoring) and jugular vein (for drug administration).
- **Hemodynamic Monitoring:** Connect the arterial catheter to a pressure transducer to continuously record systemic arterial pressure.[\[22\]](#)
- **Stabilization:** Allow the animal to stabilize for a period of 20-30 minutes until a steady baseline blood pressure is achieved.
- **Drug Preparation:** Prepare fresh dilutions of GSK1016790A in the vehicle solution immediately before use.[\[7\]](#)
- **Administration:** Administer a bolus intravenous injection of the vehicle control and record any change in blood pressure. Once the pressure returns to baseline, administer GSK1016790A at the desired dose (e.g., starting at 2 $\mu\text{g/kg}$).[\[14\]](#)[\[22\]](#)
- **Data Acquisition:** Record the changes in systemic arterial pressure, pulmonary arterial pressure, and cardiac output following the injection.[\[22\]](#)
- **Dose-Response:** Administer increasing doses of GSK1016790A to construct a dose-response relationship, allowing for recovery to baseline between doses.[\[22\]](#)
- **Data Analysis:** Quantify the maximum decrease in mean arterial pressure from baseline for each dose and plot the results.

Concluding Remarks

GSK1016790A is an indispensable research tool that has significantly advanced our understanding of TRPV4 biology. Its high potency and selectivity allow for precise activation of the channel in a wide range of experimental paradigms, from single-cell calcium imaging to complex in vivo models of disease. By understanding its properties and employing validated protocols, researchers can continue to elucidate the multifaceted roles of TRPV4 in health and disease, paving the way for potential therapeutic innovations.

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- To cite this document: BenchChem. [An In-depth Technical Guide to GSK1016790A: A Potent TRPV4 Channel Agonist]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2925241#cas-number-503470-23-3-properties>]

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